Hydroxylammonium nitrate

説明

特性

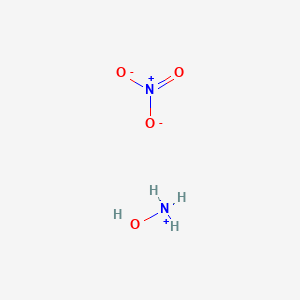

IUPAC Name |

hydroxyazanium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/NO3.H4NO/c2-1(3)4;1-2/h;2H,1H3/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJZNQFRBUFHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH3+]O.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hydroxylamine, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13465-08-2 | |

| Record name | Hydroxylamine, nitrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylammonium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Hydroxylammonium Nitrate (B79036)

Hydroxylammonium nitrate (HAN), with the chemical formula [NH₃OH]⁺[NO₃]⁻, is an inorganic salt of significant interest due to its energetic properties and its role as a less toxic, "green" alternative to traditional propellants like hydrazine.[1][2] In its pure form, it is a colorless, hygroscopic solid.[1] This guide provides a comprehensive overview of its core chemical properties, experimental evaluation protocols, and safety considerations, tailored for a technical audience.

Physicochemical Properties

This compound is a salt containing both a reducing agent (hydroxylammonium cation) and an oxidizing agent (nitrate anion), analogous to ammonium (B1175870) nitrate.[1][3] This dual nature is fundamental to its energetic characteristics. It is typically handled in aqueous solutions, where it is highly soluble, as the solid form can be unstable.[1][3][4]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | [NH₃OH]⁺[NO₃]⁻ | [1] |

| Molar Mass | 96.04 g/mol | [1][4] |

| Appearance | Colorless, hygroscopic solid | [1][2] |

| Density | 1.84 g/cm³ | [1][4] |

| Melting Point | 48 °C | [1][4] |

| Solubility in Water | Soluble | [1] |

| Heat of Formation | -843 cal/g |[5] |

Thermal Properties and Decomposition

The thermal stability of HAN is a critical parameter for its application and handling. Its decomposition is an exothermic process that can be influenced by temperature, pressure, and the presence of catalysts or impurities.[6][7]

Thermal Stability

Pure, solid HAN is unstable and can explode if heated above its melting point of 48 °C.[3] The decomposition of HAN is known to be autocatalytic, where reaction intermediates, such as nitrous acid (HNO₂), accelerate the decomposition rate.[2][7] The presence of metal ions, particularly iron, can catalyze this decomposition, significantly reducing its stability.[1][7] For this reason, HAN solutions used in propellant applications have strict limits on iron impurities, often below 5 ppm.[4][7]

Decomposition Pathway

The thermal decomposition of HAN is a complex process involving multiple reaction steps. A proposed mechanism begins with a proton transfer to form hydroxylamine (B1172632) (NH₂OH) and nitric acid (HNO₃). These then react in a series of steps that produce various gaseous products.[8] Nitrous acid is a key intermediate whose formation is considered a rate-determining step.[9]

Effect of Pressure and Catalysts

The decomposition behavior of HAN is significantly dependent on pressure. High-pressure differential scanning calorimetry (DSC) studies show that as pressure increases, the exothermic decomposition becomes concentrated in a sharper peak, and the overall decomposition temperature decreases.[6]

Various catalysts can be used to lower the decomposition temperature of HAN for monopropellant applications. Noble metals like iridium and platinum are effective, as are certain metal oxides.[1][10] For instance, a copper-on-honeycomb catalyst has been shown to lower the decomposition onset temperature from 86 °C (thermal) to 41 °C.[10]

Table 2: Quantitative Thermal Data for this compound

| Parameter | Condition | Value | Source |

|---|---|---|---|

| Decomposition Onset | 80% Aqueous Solution (TGA) | ~124 °C | [10] |

| Decomposition Onset | 90% Aqueous Solution (TGA) | 452.9 K (179.75 °C) | [11] |

| Catalytic Decomposition Onset | Cu/Honeycomb Catalyst | 41.0 °C | [10] |

| Catalytic Decomposition Onset | Pt/Honeycomb Catalyst | 52.9 °C | [10] |

| Catalytic Decomposition Onset | Ir-based Catalyst | ~65 °C | [12][13] |

| Activation Energy (Ea) | Thermal Decomposition (TGA) | 62.2 ± 3.7 kJ/mol | [6] |

| Activation Energy (Ea) | Thermal Decomposition (DSC) | 57.5 ± 3.5 kJ/mol | [6] |

| Activation Energy (Ea) | Overall Thermal Decomposition | ~95 kJ/mol |[14] |

Reactivity and Compatibility

Hygroscopicity

HAN is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[1][15] This property is why it is almost always handled as an aqueous solution. The water content in HAN-based formulations is a critical parameter, affecting not only its physical properties like freezing point but also its energy content and combustion characteristics.[7][16]

Reactivity and Material Compatibility

Aqueous HAN solutions are ionic, mildly acidic, and contain both oxidizing and reducing species, making them potentially reactive with many materials.[17] Compatibility studies are crucial for selecting appropriate storage and handling equipment. Transition metal ions, leached from container materials, can catalyze decomposition, compromising the long-term storage stability of HAN solutions.[7][17] Therefore, materials like certain stainless steels are chosen for process equipment, and compatibility tests are performed to evaluate both the degradation of the material and the contamination of the HAN solution.[7][17]

Beyond its role in propellants, HAN is also used as a reducing agent in the PUREX process for nuclear fuel reprocessing, where it reduces Plutonium(IV) to Plutonium(III).[2][4]

Application as an Energetic Material

HAN is a key component in several "green" monopropellant formulations, such as AF-M315E (now known as ASCENT).[1][11] These propellants offer higher performance and lower toxicity compared to hydrazine.[1] They typically consist of an aqueous solution of HAN mixed with a fuel component like methanol, glycine, or triethanolammonium (B1229115) nitrate (TEAN).[1][6]

Table 3: Performance of HAN-Based Propellants

| Propellant Formulation | Parameter | Value | Source |

|---|---|---|---|

| AF-M315E (ASCENT) | Specific Impulse (Isp) | 257 s | [1] |

| Generic HAN-based | Density vs. Hydrazine | 1.4 times higher | [18] |

| Generic HAN-based | Specific Impulse vs. Hydrazine | 10-20% higher |[18] |

Experimental Protocols

The characterization of HAN's properties involves several key analytical techniques.

Thermogravimetric Analysis (TGA)

TGA is used to measure changes in the mass of a sample as a function of temperature or time. It is employed to determine the decomposition temperature and to study the kinetics of decomposition.

Methodology: A small, precisely weighed sample of the HAN solution is placed in a crucible within the TGA instrument. The sample is heated at a constant rate (e.g., 5-10 K/min) under a controlled atmosphere (typically inert, like nitrogen).[12][18] The instrument records the mass of the sample as the temperature increases. The onset of decomposition is identified as the temperature at which a significant mass loss begins.[11] Isothermal TGA, where the temperature is held constant, can be used to measure decomposition rates under specific conditions.[11]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the heat released during decomposition (exothermic events).

Methodology: A small amount of the HAN sample is sealed in a crucible (e.g., aluminum pan), and an empty sealed crucible is used as a reference. Both are placed in the DSC cell and heated at a controlled rate (e.g., 10 °C/min).[6] The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. An exothermic event, like decomposition, appears as a peak on the DSC curve. The onset temperature and the area of the peak (which corresponds to the enthalpy of the reaction) are key parameters obtained from the analysis.[6][19]

Impact Sensitivity Testing

Impact sensitivity tests, such as the drop-weight test, are used to assess the stability of an energetic material when subjected to mechanical shock.

Methodology: A small, specified amount of the liquid or solid sample is placed on an anvil. A standard weight (e.g., 1, 5, or 10 kg) is dropped from a known height onto a striker pin in contact with the sample.[20][21] The outcome is observed and categorized as an "explosion" (e.g., flame, spark, crackling) or "no reaction".[21] The test is repeated multiple times at various heights to determine the height at which there is a 50% probability of initiation (H₅₀), which provides a quantitative measure of the material's sensitivity to impact. The impact energy is calculated from the mass and the drop height.[21]

Safety and Handling

This compound is classified as an explosive and toxic material.[1][22] It is an irritant to the skin, eyes, and respiratory tract and is suspected of being a carcinogen.[3][22] Due to its instability, particularly in solid form or in the presence of contaminants, strict safety protocols are required.

-

Storage: HAN is typically stored as an aqueous solution, often with a small amount of nitric acid added as a stabilizer.[1][3]

-

Handling: Concentrated solutions (>2-3 M) or solutions at elevated temperatures (>40 °C) pose a significant risk of autocatalytic decomposition, which can be explosive.[4][7] Personal protective equipment, including gloves, eye protection, and respirators, is mandatory.[4]

-

Contamination Control: Contact with incompatible materials, especially those containing transition metals like iron, must be avoided to prevent catalytic decomposition.[7]

Conclusion

This compound is an energetic material with a unique set of chemical properties that make it a promising component for advanced, environmentally-friendly monopropellants. Its dual nature as both an oxidizing and reducing agent, combined with its exothermic decomposition, is the source of its high performance. However, this reactivity also necessitates a thorough understanding of its thermal stability, decomposition pathways, and material compatibility. The experimental protocols outlined in this guide are essential for the safe characterization, handling, and implementation of HAN in research and development settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (HAN) [benchchem.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. grokipedia.com [grokipedia.com]

- 5. "Heats of Formation and Chemical Compositions" [engineering.purdue.edu]

- 6. arc.aiaa.org [arc.aiaa.org]

- 7. osti.gov [osti.gov]

- 8. scholarworks.utep.edu [scholarworks.utep.edu]

- 9. spiedigitallibrary.org [spiedigitallibrary.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ammonia (NH3) Production from the Thermal Decomposition of this compound (HAN) as a Green Energetic Source for Clean Space - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 16. eplab.ae.illinois.edu [eplab.ae.illinois.edu]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. jes.or.jp [jes.or.jp]

- 19. Thermal Decomposition of Hydroxylamine Nitrate Studied by Differential Scanning Calorimetry Analysis and Density Functional Theory Calculations | Semantic Scholar [semanticscholar.org]

- 20. Impact Sensitivity of HAN(this compound)-Based Liquid Propellants at Elevated Temperatures. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 21. icheme.org [icheme.org]

- 22. This compound | H4N2O4 | CID 10129901 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Synthesis of Hydroxylammonium Nitrate for Scientific Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxylammonium nitrate (B79036) (HAN), a compound of significant interest in fields ranging from green propellants to chemical synthesis, is a powerful energetic material.[1][2] Its synthesis, while conceptually straightforward, requires careful control of reaction conditions due to its inherent instability. This guide provides a comprehensive overview of common laboratory-scale synthesis methods for hydroxylammonium nitrate, with a focus on safety and procedural detail. The primary methods discussed are the direct neutralization of hydroxylamine (B1172632) with nitric acid and salt metathesis reactions. This document includes detailed experimental protocols, quantitative data summarized in tabular format, and a visual representation of the synthesis workflow to aid in comprehension and safe execution.

Introduction

This compound ([NH₃OH]⁺[NO₃]⁻) is the nitrate salt of hydroxylamine.[1] It is a colorless, hygroscopic solid in its pure form and is typically handled as an aqueous solution to mitigate its explosive nature.[1][3] The compound is notable for containing both a reducing agent (the hydroxylammonium cation) and an oxidizing agent (the nitrate anion), contributing to its energetic properties.[2][3] Applications of HAN are diverse, including its use as a component in rocket propellants and as a reducing agent in nuclear reprocessing.[1][2]

This guide is intended for a technical audience and presupposes a foundational knowledge of laboratory safety and chemical handling procedures. The synthesis of HAN should only be undertaken by trained professionals in a controlled laboratory environment.

Synthesis Methodologies

The two most common methods for the laboratory synthesis of this compound are direct neutralization and salt metathesis.

Direct Neutralization of Hydroxylamine with Nitric Acid

This is the most direct route to HAN synthesis, involving the acid-base reaction between hydroxylamine (NH₂OH) and nitric acid (HNO₃). The reaction is highly exothermic and requires careful temperature control to prevent the decomposition of the product.

Reaction: NH₂OH + HNO₃ → [NH₃OH]NO₃

Salt Metathesis

This method involves a precipitation reaction where a soluble hydroxylammonium salt is reacted with a soluble nitrate salt, resulting in the formation of insoluble byproducts that can be removed by filtration. Common variations include:

-

Reaction of hydroxylammonium sulfate (B86663) with barium nitrate.[3] Reaction: (NH₃OH)₂SO₄ + Ba(NO₃)₂ → 2 NH₃OHNO₃ + BaSO₄(s)

-

Reaction of hydroxylammonium chloride with silver nitrate or lead(II) nitrate.[3] Reaction: NH₃OHCl + AgNO₃ → NH₃OHNO₃ + AgCl(s) Reaction: 2 NH₃OHCl + Pb(NO₃)₂ → 2 NH₃OHNO₃ + PbCl₂(s)

Quantitative Data

The following tables summarize key quantitative data reported in the literature for the synthesis of this compound.

Table 1: Reaction Conditions for the Neutralization Synthesis of HAN

| Parameter | Value | Reference |

| Reactant Concentration | 50 wt.% Hydroxylamine, 35-70 wt.% Nitric Acid | [1][4] |

| Reaction Temperature | < 30°C to < 60°C (Ice bath cooling recommended) | [1][4] |

| Rate of Addition | Nitric acid added dropwise (e.g., 1 mL/min) | [5] |

| Final pH of Solution | 1.0 - 7.06 | [4][6] |

Table 2: Properties of Synthesized this compound Solutions

| Property | Value | Reference |

| Concentration | 48.0 - 80 wt.% | [4][6] |

| Density | 1.39 g/mL (for 60% solution) | [5][6] |

| Appearance | Colorless aqueous solution | [1] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. Extreme caution must be exercised, and all safety precautions must be strictly followed.

Protocol 1: Synthesis via Neutralization of Hydroxylamine with Nitric Acid

This protocol is adapted from several sources describing the direct neutralization method.[1][4][5]

Materials:

-

50 wt.% aqueous solution of hydroxylamine

-

60-70 wt.% nitric acid

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Beaker or three-neck flask

-

Dropping funnel

Procedure:

-

Place a known volume of the 50 wt.% hydroxylamine solution into a beaker or three-neck flask equipped with a magnetic stir bar.

-

Place the reaction vessel in an ice bath on a magnetic stirrer and begin gentle stirring.

-

Slowly add the nitric acid dropwise to the hydroxylamine solution using a dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature below 30°C.[4]

-

Monitor the pH of the solution periodically. Continue adding nitric acid until the desired pH is reached. A final pH of around 2.2 to 7.06 has been reported to yield concentrated HAN solutions.[1][6]

-

Once the desired pH is achieved, cease the addition of nitric acid and allow the solution to stir for a short period while still in the ice bath.

-

The resulting solution is aqueous this compound. The concentration can be determined by titration with a standardized base.[1]

Protocol 2: Synthesis via Salt Metathesis with Hydroxylammonium Sulfate and Barium Nitrate

This protocol is based on the salt metathesis reaction described in various sources.[3]

Materials:

-

Hydroxylammonium sulfate ((NH₃OH)₂SO₄)

-

Barium nitrate (Ba(NO₃)₂)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

-

Prepare a saturated aqueous solution of barium nitrate by dissolving the salt in deionized water with stirring.

-

In a separate beaker, prepare an aqueous solution of hydroxylammonium sulfate.

-

Slowly add the hydroxylammonium sulfate solution to the stirred barium nitrate solution.

-

A white precipitate of barium sulfate (BaSO₄) will form immediately.

-

Continue stirring the mixture for a period to ensure the reaction goes to completion.

-

Separate the barium sulfate precipitate from the solution by filtration. The filtrate is an aqueous solution of this compound.

-

The concentration of the resulting HAN solution is typically around 15-20%.[4]

Safety Precautions

This compound is a hazardous material and must be handled with extreme care.

-

Explosion Hazard: HAN is explosive, especially in its solid form and in the presence of metal salts. It can detonate if heated above 48°C or subjected to shock.[3] It is recommended to handle HAN as an aqueous solution.[3]

-

Toxicity and Irritation: HAN is toxic and an irritant to the skin, eyes, and respiratory tract.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

-

Ventilation: All work with HAN must be conducted in a well-ventilated fume hood.

-

Storage: Store HAN solutions in tightly sealed containers in a cool, well-ventilated area, away from heat sources and incompatible materials. A small amount of nitric acid can be added to improve the shelf life of the solution.[3]

-

Disposal: HAN should be diluted with a large amount of water and then carefully neutralized.[3]

Visualization of Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound via the direct neutralization method.

References

- 1. US5213784A - Process for the production of high purity this compound - Google Patents [patents.google.com]

- 2. info.ornl.gov [info.ornl.gov]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. US5266290A - Process for making high purity this compound - Google Patents [patents.google.com]

- 5. Synthesis of this compound and Its Decomposition over Metal Oxide/Honeycomb Catalysts | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Core of Instability: An In-depth Technical Guide to the Decomposition Mechanism of Hydroxylammonium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Hydroxylammonium nitrate (B79036) (HAN), a potent energetic material and a promising green propellant, has garnered significant attention for its high performance and reduced toxicity compared to traditional hydrazine-based fuels.[1][2][3][4] However, its inherent instability and complex decomposition behavior necessitate a thorough understanding of its breakdown mechanisms for safe handling, storage, and application. This technical guide provides a comprehensive overview of the core decomposition mechanism of HAN, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate chemical pathways involved.

The Fundamental Decomposition Pathway

The thermal decomposition of hydroxylammonium nitrate is a multifaceted process that can be broadly categorized into initiation, propagation, and termination steps. While several detailed kinetic models have been proposed, a general consensus exists on the key elementary reactions.[5][6][7]

Initiation: The decomposition is widely believed to initiate with a proton transfer from the hydroxylammonium cation ([NH₃OH]⁺) to the nitrate anion (NO₃⁻), forming hydroxylamine (B1172632) (NH₂OH) and nitric acid (HNO₃).[8] This initial endothermic step is crucial as it generates the primary reactants for the subsequent exothermic reactions.

Propagation (Autocatalysis): The decomposition of HAN exhibits strong autocatalytic behavior, primarily driven by the formation and subsequent reactions of nitrous acid (HONO). The nitric acid produced during initiation reacts with hydroxylamine to generate HONO and nitroxyl (B88944) (HNO).[5][9] HONO then plays a dual role in both scavenging and regeneration pathways, leading to a complex reaction network that accelerates the overall decomposition.[6][7] The key propagation reactions include the reaction of hydroxylamine with nitrous acid to produce nitrous oxide (N₂O) and water, and the dimerization of HNO to also form N₂O and water.[5]

Termination: The decomposition process culminates in the formation of stable products. The overall decomposition can be summarized by a global reaction, although the exact stoichiometry can vary with conditions such as temperature, pressure, and concentration. A commonly cited overall reaction is:

[NH₃OH]NO₃ → 0.75 N₂O + 1.75 H₂O + 0.5 HNO₃ [5]

The primary gaseous products observed experimentally include nitrous oxide (N₂O), water (H₂O), and nitric acid (HNO₃), with minor products such as nitrogen monoxide (NO), nitrogen dioxide (NO₂), and nitrogen gas (N₂) also being detected.[8][10]

Quantitative Decomposition Data

The kinetics of HAN decomposition have been investigated using various experimental and computational methods. The following tables summarize key quantitative data, such as activation energies, for the overall decomposition and for specific elementary reactions.

Table 1: Overall Activation Energy for Thermal Decomposition of HAN

| Method | Activation Energy (Ea) | Reference |

| Isoconversional Method (TGA) | ~95 kJ/mol | [1] |

| Thermogravimetric Analysis (TGA) | 62.2 ± 3.7 kJ/mol | [10] |

| Differential Scanning Calorimetry (DSC) | 57.5 ± 3.5 kJ/mol | [10] |

Table 2: Activation Energies for Key Elementary Reactions in HAN Decomposition

| Reaction | Activation Energy (Ea) | Reference |

| NH₂OH + HNO₃ → HONO + HNO + H₂O | 27.6 kJ/mol | [11] |

| NH₂OH + HONO → N₂O + 2H₂O | 13.8 kJ/mol | [11] |

| 2HNO → N₂O + H₂O | 71.5 kJ/mol | [11] |

| HONO Generation | 105 kJ/mol | [7] |

| HONO Scavenging | 65 kJ/mol | [7] |

Experimental Protocols for Studying HAN Decomposition

A variety of experimental techniques are employed to investigate the complex decomposition of this compound.

3.1 Thermal Analysis:

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine the onset temperature of decomposition and to study the kinetics of the mass loss associated with the formation of gaseous products.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify exothermic and endothermic processes, such as the decomposition of HAN, and to determine the enthalpy of decomposition.

3.2 Spectroscopic and Analytical Methods:

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups of gaseous decomposition products by their characteristic absorption of infrared radiation. This allows for the qualitative and quantitative analysis of the product gas mixture.[2][12]

-

Mass Spectrometry (MS): MS is a powerful technique for identifying the chemical composition of a sample by measuring the mass-to-charge ratio of its ions. It is used to detect and identify the various gaseous species produced during HAN decomposition.[10]

3.3 Computational Chemistry:

-

Density Functional Theory (DFT): DFT calculations are a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of HAN decomposition, DFT is employed to model the reaction pathways, calculate the energies of reactants, transition states, and products, and to determine the activation energies of elementary reactions.[2]

Visualizing the Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the key relationships and pathways in the decomposition of this compound.

Caption: Initiation of HAN decomposition via proton transfer.

Caption: Autocatalytic cycle in HAN decomposition.

Alternative Decomposition Methods

Besides thermal decomposition, HAN can also be decomposed through catalytic and electrolytic methods, which are particularly relevant for propulsion applications.

-

Catalytic Decomposition: Various catalysts, often based on iridium and other noble metals, can significantly lower the decomposition temperature of HAN.[2][12] The catalytic mechanism is believed to involve the activation of nitric acid generation, which then initiates the subsequent decomposition reactions.[11]

-

Electrolytic Decomposition: As an ionic liquid, HAN solutions can be decomposed by electrolysis.[2][12] The application of an electric current initiates a series of electrochemical reactions at the electrodes, leading to the formation of reactive species that trigger the decomposition cascade.

Conclusion

The decomposition of this compound is a complex process governed by a network of interconnected chemical reactions. A thorough understanding of this mechanism, supported by robust experimental data and computational modeling, is paramount for the safe and efficient utilization of this energetic material. The autocatalytic nature of the decomposition, driven by the formation of nitrous acid, is a critical aspect that dictates its stability and performance. Continued research into the detailed kinetics and the influence of various factors will further enhance our ability to harness the potential of HAN in a controlled and predictable manner.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scholarworks.utep.edu [scholarworks.utep.edu]

- 4. Ammonia (NH3) Production from the Thermal Decomposition of this compound (HAN) as a Green Energetic Source for Clean Space - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jes.or.jp [jes.or.jp]

- 6. pure.psu.edu [pure.psu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 12. Experimental Studies on Parametric Effects and Reaction Mechanisms in Electrolytic Decomposition and Ignition of HAN Solutions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Hydroxylammonium Nitrate (HAN) in Green Propellant Applications

For Researchers, Scientists, and Propulsion Development Professionals

Executive Summary

Hydroxylammonium nitrate (B79036) (HAN), an energetic ionic liquid, is at the forefront of green propellant research, offering a promising, high-performance, and low-toxicity alternative to the conventional monopropellant, hydrazine (B178648).[1] HAN-based propellants provide significant advantages, including higher density and specific impulse, lower freezing points, and substantially reduced handling hazards and operational costs.[2][3][4] Formulations such as the American AF-M315E and the Japanese SHP163 have been successfully flight-tested, demonstrating the maturity and viability of this technology for a range of space applications, from satellite reaction control systems to primary propulsion for small spacecraft.[5][6] This technical guide provides an in-depth overview of HAN-based propellants, covering their formulation, performance characteristics, decomposition mechanisms, key experimental protocols, and flight-proven applications.

Introduction to Hydroxylammonium Nitrate (HAN)

This compound ([NH₃OH]⁺[NO₃]⁻) is an ionic salt formed from the neutralization of hydroxylamine (B1172632) and nitric acid.[7] In its pure state, it is a colorless, hygroscopic solid.[5] For propulsion, it is typically used in aqueous solutions, where it acts as both an oxidizer and a monopropellant.[4] The presence of a reducing agent (the hydroxylammonium cation) and an oxidizer (the nitrate anion) in the same molecule makes it inherently energetic.[5] This property, combined with its low vapor pressure and reduced toxicity compared to hydrazine, makes it an ideal base for "green" propellant formulations.[2][8][9] These propellants are less hazardous, simplifying storage, transportation, and pre-launch handling procedures.[8]

HAN-Based Propellant Formulations

HAN-based monopropellants are typically aqueous solutions containing HAN as the primary energetic component, a fuel to enhance performance, and occasionally other additives to control properties like freezing point or burning rate.[4] Common fuels include methanol, glycine, and triethanolammonium (B1229115) nitrate (TEAN).[5][10] The water content is adjusted to ensure stability and control the combustion temperature.

Two of the most well-characterized and flight-proven HAN-based propellants are AF-M315E (now commercially known as ASCENT) and SHP163.[11][12] Their compositions are detailed in the table below.

Table 1: Composition of Prominent HAN-Based Green Propellants

| Propellant | Component | Mass Percentage (%) |

|---|---|---|

| SHP163 | This compound (HAN) | 73.6%[13][14] |

| Methanol (Fuel) | 16.3%[13][14] | |

| Ammonium Nitrate (AN) | 3.9%[13][14] | |

| Water | 6.2%[13][14] | |

| AF-M315E | This compound (HAN) | 60-70% (Estimated) |

| (ASCENT) | Fuel/Additives | 30-40% (Proprietary)[11] |

| | Water | (Included in above)[11] |

Performance Characteristics

HAN-based propellants offer superior performance compared to traditional hydrazine in several key areas. They have a higher density and a comparable or higher specific impulse (Isp), resulting in a significantly greater density-specific impulse (ρIsp).[11][15] This allows for more propellant to be stored in a given tank volume, enabling longer missions or smaller spacecraft buses.[15] However, these performance gains are associated with much higher combustion temperatures, which necessitates the use of advanced high-temperature materials for thruster construction.[16]

Table 2: Performance Comparison of Green Propellants and Hydrazine

| Property | AF-M315E (ASCENT) | SHP163 | Hydrazine (N₂H₄) |

|---|---|---|---|

| Specific Impulse (Isp) | ~257 s[5][17] | ~276 s[14] | ~235 s[17] |

| Density (ρ) | 1.47 g/cm³[17] | 1.4 g/cm³[13][14] | 1.00 g/cm³[17] |

| Density-Isp (ρIsp) | ~378 g·s/cm³ | ~396 g·s/cm³[13][14] | ~235 g·s/cm³ |

| Adiabatic Flame Temp. | ~2100 K[18] | ~2400 K[13] | ~1200 K[18] |

| Freezing Point | Glass Transition (No Freezing)[17] | < -11 °C[6] | ~2 °C |

Decomposition Mechanisms

The decomposition of HAN is a critical process for its application as a propellant and can be initiated through several pathways: thermal, catalytic, and electrolytic.[19] The initial step in thermal decomposition is believed to be a proton transfer from the hydroxylammonium cation to the nitrate anion, forming hydroxylamine and nitric acid.[7] This is followed by a complex series of exothermic reactions producing various gaseous products, primarily nitrous oxide (N₂O), nitrogen (N₂), and water (H₂O).[6]

-

Thermal Decomposition: Occurs when the propellant is heated to its decomposition temperature. For aqueous HAN solutions, this process typically begins after the water has vaporized.[2][20]

-

Catalytic Decomposition: Involves the use of a catalyst, often a noble metal like iridium or platinum, to lower the activation energy and decomposition temperature.[2][5] This allows for more reliable and controlled thruster ignition at lower pre-heat temperatures.[2] The catalytic process can be significantly more vigorous than thermal decomposition, often occurring in a single, rapid exothermic step.[6]

-

Electrolytic Decomposition: As an ionic liquid, HAN can be decomposed by applying an electric current.[19] This method offers a potential alternative to catalyst beds, where electrolysis initiates decomposition and ignition through Joule heating and the creation of reactive species.[7][21]

Caption: High-level pathways for HAN propellant decomposition.

Experimental Protocols

Protocol 1: Synthesis of this compound (Neutralization Method)

This protocol outlines the laboratory-scale synthesis of a HAN solution via the direct neutralization of hydroxylamine with nitric acid. This is a common and direct method for producing HAN.[7][22]

Methodology:

-

Preparation: A solution of hydroxylamine (e.g., 50 wt% in water) is placed in a reaction vessel equipped with stirring and cooling capabilities.

-

Cooling: The hydroxylamine solution is chilled in an ice bath to manage the exothermic nature of the reaction. The temperature should be maintained below a critical threshold (e.g., 20°C) to prevent decomposition.[7]

-

Neutralization: Nitric acid (e.g., 60-70 wt%) is added dropwise to the cooled hydroxylamine solution with continuous, vigorous stirring.

-

pH Monitoring: The pH of the mixture is monitored continuously. The addition of nitric acid is stopped when the solution reaches a neutral pH (approximately 7.0).[22]

-

Concentration (Optional): If a higher concentration is desired, water can be carefully removed from the resulting solution via vacuum evaporation at low temperatures.

-

Characterization: The final product is characterized using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of HAN functional groups and titration or density measurements to determine the final concentration.[22]

Caption: Experimental workflow for HAN synthesis via neutralization.

Protocol 2: Thermal Stability Analysis

This protocol describes the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the thermal stability of HAN-based propellants. These methods are crucial for determining decomposition onset temperatures and reaction kinetics.[12][23]

Methodology:

-

Sample Preparation: A small, precise amount of the liquid HAN propellant (typically 1-5 mg) is hermetically sealed in an aluminum or gold-plated crucible.

-

Instrument Setup: The TGA/DSC instrument is purged with an inert gas (e.g., Nitrogen) at a constant flow rate.

-

Thermal Program: The sample is subjected to a controlled heating program. This can be a dynamic ramp (e.g., 5, 10, 20 K/min) to determine the onset temperature of decomposition, or an isothermal hold at a specific temperature to measure decomposition rates over time.[12]

-

Data Acquisition: The instrument records the sample's mass loss (TGA) and the differential heat flow into or out of the sample (DSC) as a function of temperature and time.

-

Data Analysis:

-

TGA Data: The onset of decomposition is identified as the temperature at which significant mass loss begins. Kinetic parameters can be calculated using methods like the Ozawa-Flynn-Wall analysis.[12]

-

DSC Data: Exothermic peaks indicate the energy released during decomposition. The peak temperature and area under the curve provide information about the reaction's intensity and total energy release.

-

Caption: Workflow for thermal stability analysis of HAN propellants.

Key Applications and Flight Heritage

The primary application for HAN-based propellants is in spacecraft propulsion systems, where their low toxicity and high performance offer significant benefits.[24]

-

Green Propellant Infusion Mission (GPIM): Launched in 2019, this NASA mission was designed specifically to demonstrate the in-space performance of AF-M315E.[5][11] The mission successfully validated the propellant and its associated thruster technology, proving its viability as a practical replacement for hydrazine.[12]

-

RAPIS-1 Satellite: The Japanese Aerospace Exploration Agency (JAXA) launched the RAPIS-1 satellite in 2019, which featured a 1N-class thruster using the SHP163 propellant.[13][14] This mission also successfully demonstrated the operational capability of HAN-based technology in orbit.[6]

Handling, Safety, and Stability

A major driver for the adoption of HAN-based propellants is their significantly improved safety profile over hydrazine. Hydrazine is highly toxic and carcinogenic, requiring personnel to wear cumbersome Self-Contained Atmospheric Protective Ensemble (SCAPE) suits during handling.[8] In contrast, HAN propellants have very low vapor pressure, are less toxic, and can be handled with much simpler personal protective equipment like lab coats and gloves.[8][11] This drastically reduces ground operation complexity and cost.

However, HAN solutions are not without challenges. They are inherently unstable and their decomposition can be catalyzed by common metals like iron, which can be present in storage tanks.[5][12][25] This necessitates careful material compatibility studies and can require the use of metal sequestrants or stabilizers in the formulation to ensure long-term storability.[12][25]

Conclusion and Future Outlook

This compound is a cornerstone of modern green propellant technology. Propellants formulated with HAN have demonstrated superior performance and significantly lower toxicity and handling costs compared to hydrazine. With successful in-space demonstrations from both NASA and JAXA, HAN-based propulsion systems are now a mature and viable technology for a wide array of missions. Future research will likely focus on developing even more advanced catalysts that can withstand higher temperatures for longer durations, further optimizing propellant formulations for specific mission requirements, and expanding their application to larger-scale propulsion systems, such as lunar or Mars ascent vehicles.[16][26]

References

- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 2. dl.begellhouse.com [dl.begellhouse.com]

- 3. mhi.com [mhi.com]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound (HAN) [benchchem.com]

- 8. aerospaceamerica.aiaa.org [aerospaceamerica.aiaa.org]

- 9. jetir.org [jetir.org]

- 10. scholarworks.utep.edu [scholarworks.utep.edu]

- 11. eoportal.org [eoportal.org]

- 12. mdpi.com [mdpi.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. dsiac.dtic.mil [dsiac.dtic.mil]

- 16. ntrs.nasa.gov [ntrs.nasa.gov]

- 17. ntrs.nasa.gov [ntrs.nasa.gov]

- 18. researchgate.net [researchgate.net]

- 19. A review on this compound (HAN) decomposition techniques for propulsion application - University of Nottingham Ningbo China [research.nottingham.edu.cn]

- 20. dl.begellhouse.com [dl.begellhouse.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. ntrs.nasa.gov [ntrs.nasa.gov]

- 25. apps.dtic.mil [apps.dtic.mil]

- 26. Review on this compound Based Green Propellant [energetic-materials.org.cn]

Navigating the Risks: A Technical Guide to the Safe Laboratory Handling of Hydroxylammonium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Hydroxylammonium nitrate (B79036) (HAN), a compound of significant interest in fields ranging from "green" rocket propulsion to nuclear fuel reprocessing, presents a unique combination of utility and hazard.[1][2][3] As an energetic material that combines both reducing and oxidizing components in a single salt, its handling in a laboratory setting demands rigorous safety protocols and a deep understanding of its chemical behavior.[1][4] This guide provides an in-depth overview of the critical safety precautions necessary for researchers, scientists, and drug development professionals working with HAN.

Understanding the Hazard Profile of Hydroxylammonium Nitrate

This compound is classified as an explosive (Division 1.1), and also poses significant health risks, including acute toxicity, skin and eye irritation, and suspected carcinogenicity.[5][6] The primary hazards stem from its potential for rapid, autocatalytic decomposition, which can be initiated by heat, shock, friction, or contamination with incompatible materials, particularly transition metals like iron.[3][4][7]

Physicochemical Properties and Decomposition

Solid HAN is a colorless, hygroscopic solid with a relatively low melting point.[1] It is typically handled in aqueous solutions to mitigate its explosive tendencies.[1][4] The stability of HAN is a critical concern, as it can decompose exothermically. This decomposition can be triggered at temperatures as low as 40-48°C, especially in concentrated solutions or in the presence of catalysts.[3][4]

| Property | Value | Source |

| Chemical Formula | [NH₃OH]⁺[NO₃]⁻ | [1] |

| Molar Mass | 96.04 g/mol | [1][5] |

| Appearance | Colorless hygroscopic solid | [1] |

| Density | 1.84 g/cm³ | [1][3] |

| Melting Point | 48 °C | [1][3] |

| Decomposition Onset | Can begin as low as 40 °C, with significant decomposition at higher temperatures (e.g., 86°C without catalyst, and lower with catalysts). | [3][8] |

Hazard Classifications

The Globally Harmonized System (GHS) provides a clear classification of the dangers associated with HAN. These classifications underscore the need for stringent safety measures.

| Hazard Class | GHS Category | Hazard Statement |

| Explosive | Division 1.1 | H201: Explosive; mass explosion hazard |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |

(Data sourced from multiple safety data sheets)[5][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory when handling HAN.[9][10]

Laboratory Environment

-

Ventilation: All work with HAN should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure to any vapors or aerosols.[11]

-

Static Control: Given its explosive nature, measures to prevent static discharge are crucial. This includes grounding of equipment and personnel, and maintaining appropriate humidity levels (40-60%).[12]

-

Restricted Access: The area where HAN is used and stored should be clearly marked with warning signs, and access should be restricted to authorized and trained personnel.[10][12]

Personal Protective Equipment (PPE)

The following PPE is mandatory for any personnel handling this compound:

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and potential explosions.[11][12]

-

Hand Protection: Chemically resistant gloves, such as butyl rubber or neoprene, must be worn. Gloves should be inspected for any signs of degradation before use.[11][13]

-

Body Protection: A flame-resistant lab coat, and in some situations, a chemical-resistant apron or suit, is necessary to prevent skin contact.[11]

-

Respiratory Protection: If there is a risk of inhaling aerosols or vapors, a NIOSH/MSHA-approved respirator should be used.[11]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing incidents.

Handling Procedures

-

Work in Solution: Whenever possible, work with HAN in an aqueous solution to reduce its sensitivity.[1][4]

-

Avoid Contamination: Prevent contact with incompatible materials, especially metals and their salts, which can catalyze decomposition.[4][7] Use only compatible equipment made of materials like glass, stainless steel (with caution and compatibility testing), or certain plastics.

-

Control Temperature: Maintain the temperature of HAN solutions well below their decomposition onset temperature. Avoid all sources of heat and direct sunlight.[3][6]

-

Prevent Evaporation: Evaporation of aqueous solutions can lead to the concentration of HAN, increasing its hazard.[7]

-

Minimize Quantities: Keep the amount of HAN in the work area to the absolute minimum required for the experiment.[10][14]

Storage

-

Dedicated and Secured Storage: Store HAN in a cool, dry, and well-ventilated area, away from incompatible materials.[11] Storage should be in a locked and properly labeled container.[14]

-

Keep Wetted: Solid HAN should be kept wetted with water to reduce its sensitivity.

-

Vented Containers: Use sealed, vented containers for storing HAN solutions to prevent pressure buildup from slow decomposition while also minimizing evaporation.[3]

-

Avoid Metal Containers: Do not store HAN in metal containers due to the risk of catalytic decomposition.

Experimental Protocols and Safety Testing

While detailed, step-by-step experimental protocols for safety testing are highly specific to the equipment and regulatory framework, the principles of key tests cited in the literature provide a basis for understanding the evaluation of HAN's hazards.

Compatibility Testing

-

Methodology Principle: Compatibility tests are designed to assess the interaction between HAN and various materials of construction (metals, polymers, lubricants). A common method involves placing a sample of the material in contact with a HAN solution in a sealed container and monitoring for signs of reaction over time at a specified temperature (e.g., 25°C).[15] Key parameters monitored include the rate of gas evolution and any changes in the chemical composition of the HAN solution.[15] A significant increase in gas production or degradation of HAN indicates incompatibility.[15]

Sensitivity Testing

-

Impact Sensitivity: Tests like the drop weight test are used to determine the sensitivity of HAN to impact. In this type of test, a weight is dropped from a specified height onto a sample of the material. The result is often reported as the height at which there is a 50% probability of initiation.[16]

-

Shock Sensitivity: Large-scale gap tests (LSGT) are used to determine the sensitivity of a material to detonation by a shock wave. The test measures the ability of a standard donor charge to detonate a test sample across a variable gap.[17]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

Spills and Leaks

In the event of a HAN spill, the following workflow should be initiated:

Fire

-

Evacuation: In case of a fire involving HAN, evacuate the area immediately. There is a risk of explosion when HAN is heated.[6]

-

Extinguishing Media: Use water spray to cool containers and suppress vapors. Do not use dry chemical or foam extinguishers that may be incompatible.

-

Firefighter Precautions: Firefighters must wear self-contained breathing apparatus and full protective clothing.[11][13]

First Aid

The following flowchart outlines the initial first aid response to personnel exposure:

Conclusion

This compound is a valuable chemical with significant potential, but its energetic and toxic properties demand the utmost respect and caution. By implementing robust engineering controls, mandating the correct use of personal protective equipment, and adhering to stringent handling, storage, and emergency protocols, researchers can mitigate the risks associated with this compound. A thorough understanding of its hazard profile and a commitment to a strong safety culture are non-negotiable for any laboratory working with this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound | H4N2O4 | CID 10129901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. osti.gov [osti.gov]

- 8. mdpi.com [mdpi.com]

- 9. dsiac.dtic.mil [dsiac.dtic.mil]

- 10. purdue.edu [purdue.edu]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. uah.edu [uah.edu]

- 13. chemicalbook.com [chemicalbook.com]

- 14. case.edu [case.edu]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Impact Sensitivity of HAN(this compound)-Based Liquid Propellants at Elevated Temperatures. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 17. jes.or.jp [jes.or.jp]

The Genesis of an Energetic Material: A Technical Guide to the Discovery and History of Hydroxylammonium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylammonium nitrate (B79036) (HAN), a compound at the intersection of energetic materials and green chemistry, has a rich and evolving history. From its theoretical underpinnings in the 19th-century discovery of hydroxylamine (B1172632) to its modern applications as a greener rocket propellant and a crucial reagent in nuclear reprocessing, the journey of HAN is one of scientific curiosity, technological advancement, and a continuous drive for safer and more efficient chemical processes. This in-depth technical guide explores the core of HAN's discovery, its historical development, and the key experimental methodologies that have defined its synthesis and characterization.

A Legacy of Discovery: The Historical Timeline

The story of hydroxylammonium nitrate is intrinsically linked to the discovery of its parent compound, hydroxylamine. In 1865, the German chemist Wilhelm Clemens Lossen first prepared hydroxylammonium chloride by reacting tin and hydrochloric acid in the presence of ethyl nitrate.[1][2][3] However, it wasn't until 1891 that pure hydroxylamine was isolated by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer.[1]

While the precise first synthesis of this compound is not definitively documented, early 20th-century research, such as the 1904 work by W. H. Ross on hydroxylamine and its salts, laid the foundational understanding of these compounds.[4] The significant development and application of HAN, however, gained momentum in the mid-20th century, driven by the burgeoning nuclear industry and the quest for high-performance propellants. Its role as a reducing agent in the PUREX process for plutonium separation and its potential as a high-energy, low-toxicity rocket propellant spurred extensive research into its synthesis and properties.[5][6]

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is paramount for its safe handling and application. The following tables summarize key quantitative data for pure HAN and its aqueous solutions.

Table 1: Physicochemical Properties of Solid this compound

| Property | Value | Reference(s) |

| Chemical Formula | [NH₃OH]⁺[NO₃]⁻ | [7] |

| Molar Mass | 96.04 g/mol | [5][8] |

| Appearance | Colorless, hygroscopic solid | [7] |

| Density | 1.84 g/cm³ | [5][7] |

| Melting Point | 48 °C | [5][7] |

| Decomposition Temperature | Onset at ~65 °C (with Ir catalyst) | [9] |

Table 2: Density of Aqueous this compound Solutions at 20°C

| Concentration (M) | Density (g/mL) | Reference(s) |

| 1 | ~1.04 | [10][11] |

| 5 | ~1.23 | [10][11] |

| 10 | ~1.42 | [10][11] |

| 13 | ~1.52 | [10][11] |

Key Synthesis Methodologies: Experimental Protocols

Several methods have been developed for the synthesis of this compound, each with its own advantages and challenges. The three primary routes are neutralization, ion exchange, and electrochemical synthesis.

Synthesis by Neutralization

This is the most direct method, involving the reaction of hydroxylamine with nitric acid. Careful control of temperature and reactant addition is crucial to prevent decomposition of the product.

Experimental Protocol:

-

Preparation of Reactants:

-

Prepare a solution of hydroxylamine (e.g., 50% w/w aqueous solution).

-

Prepare a solution of nitric acid (e.g., 35% w/w aqueous solution).

-

-

Reaction Setup:

-

Place the hydroxylamine solution in a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel.

-

Circulate a coolant through the reactor jacket to maintain a low temperature (e.g., below 20°C).

-

-

Neutralization:

-

Slowly add the nitric acid solution from the dropping funnel to the stirred hydroxylamine solution. The addition rate should be controlled to maintain the reaction temperature below the desired setpoint.[12][13]

-

Continuously monitor the pH of the reaction mixture. The addition of nitric acid is typically continued until a slightly acidic pH is achieved to ensure complete neutralization of the hydroxylamine.

-

-

Product Isolation and Characterization:

-

The resulting aqueous solution of this compound can be used directly or concentrated under vacuum at low temperatures (e.g., below 40°C) to increase its concentration.

-

The concentration of the final product can be determined by titration or by measuring its density and correlating it to known standards.[11][14]

-

Synthesis by Ion Exchange

This method involves the conversion of a more readily available hydroxylammonium salt, such as hydroxylammonium sulfate (B86663) (HAS), to this compound using an ion exchange resin.

Experimental Protocol:

-

Resin Preparation:

-

Pack a chromatography column with a strongly acidic cation exchange resin (e.g., Dowex 50W X8) in the hydrogen form (H⁺).

-

Wash the resin thoroughly with deionized water.

-

-

Loading of Hydroxylammonium Ions:

-

Prepare an aqueous solution of hydroxylammonium sulfate.

-

Pass the HAS solution through the prepared ion exchange column. The hydroxylammonium ions (NH₃OH⁺) will displace the H⁺ ions and bind to the resin.

-

-

Elution of this compound:

-

After loading, wash the column with deionized water to remove any residual sulfate ions.

-

Elute the hydroxylammonium ions from the resin by passing a solution of nitric acid through the column. The H⁺ ions from the nitric acid will displace the NH₃OH⁺ ions, which will then combine with the nitrate ions in the eluent to form this compound.[15]

-

-

Product Collection and Analysis:

-

Collect the eluate containing the this compound.

-

The concentration of the product can be determined using analytical techniques such as titration or spectroscopy.

-

Electrochemical Synthesis

This method involves the direct electrochemical reduction of nitric acid to hydroxylamine, which then reacts with the remaining nitric acid to form this compound.

Experimental Protocol:

-

Electrochemical Cell Setup:

-

Assemble an electrochemical cell with a cathode (e.g., amalgamated lead or a high-surface-area copper-based catalyst) and an anode separated by a membrane.[16][17]

-

The catholyte is typically a solution of nitric acid. The anolyte can be a suitable electrolyte that does not interfere with the reaction.

-

-

Electrolysis:

-

Apply a controlled potential or current to the cell.

-

At the cathode, nitric acid is reduced to hydroxylamine.

-

-

Product Formation and Extraction:

-

The hydroxylamine formed at the cathode reacts with the nitric acid in the catholyte to produce this compound.

-

The resulting HAN solution can be periodically or continuously withdrawn from the cell.

-

-

Purification and Concentration:

-

The crude HAN solution may require purification to remove unreacted nitric acid and other byproducts.

-

Concentration can be achieved by vacuum distillation at low temperatures.

-

Visualizing the Chemistry: Diagrams and Pathways

To better illustrate the relationships and processes involved in the synthesis and decomposition of this compound, the following diagrams are provided in the DOT language for Graphviz.

Caption: Major synthesis pathways for this compound.

Caption: Simplified thermal decomposition pathway of this compound.

Conclusion

The discovery and development of this compound represent a significant chapter in the history of energetic materials. From its conceptual origins to its modern-day applications, the journey of HAN has been marked by continuous innovation in synthesis and a deepening understanding of its complex chemistry. The methodologies outlined in this guide provide a foundational framework for researchers and scientists working with this versatile and powerful compound. As the demand for greener and more efficient chemical technologies grows, the story of this compound is far from over, with ongoing research promising new applications and improved production methods for this important energetic material.

References

- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. HYDROXYLAMINE - Ataman Kimya [atamanchemicals.com]

- 4. dalspace.library.dal.ca [dalspace.library.dal.ca]

- 5. grokipedia.com [grokipedia.com]

- 6. osti.gov [osti.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound | H4N2O4 | CID 10129901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ammonia (NH3) Production from the Thermal Decomposition of this compound (HAN) as a Green Energetic Source for Clean Space - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. EP0603382A1 - Process for making high purity this compound - Google Patents [patents.google.com]

- 13. US5213784A - Process for the production of high purity this compound - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. US5266290A - Process for making high purity this compound - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of Hydroxylamine via Ketone-Mediated Nitrate Electroreduction - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of aqueous hydroxylammonium nitrate solutions

An In-depth Technical Guide to the Physical Properties of Aqueous Hydroxylammonium Nitrate (B79036) Solutions

Introduction

Hydroxylammonium nitrate ([NH₃OH]⁺[NO₃]⁻, HAN) is an ionic salt that is highly soluble in water, forming solutions that are of significant interest in various fields, particularly as a component in energetic materials and "green" propellants.[1][2] Unlike many salts, HAN is miscible with water in all proportions at room temperature.[3][4] The physical properties of these aqueous solutions are critical for design, modeling, and safety in their application. This guide provides a comprehensive overview of the key physical properties of aqueous HAN solutions, including density, viscosity, electrical conductivity, and thermal characteristics, supported by detailed experimental protocols.

Density

The density of aqueous HAN solutions is a fundamental property that varies significantly with concentration. The relationship between density and molar concentration is not perfectly linear, exhibiting a slight curvature that can be represented by a second-order equation.[5]

Quantitative Data: Density

The density of aqueous HAN solutions has been measured as a function of molar concentration. Early approximations suggested a linear relationship, but more precise measurements have led to the development of a more accurate second-order model.[5][6]

| Molar Concentration (M) | Density (g/cm³) at 20°C (Calculated) |

| 1.0 | 1.045 |

| 2.0 | 1.090 |

| 4.0 | 1.176 |

| 6.0 | 1.259 |

| 8.0 | 1.338 |

| 10.0 | 1.414 |

| 12.0 | 1.486 |

| 13.0 | 1.518 |

| 14.0 | 1.550 |

| Note: Densities are calculated based on the second-order regression equation: ρ = 0.99935 + 0.04630M - 0.0004007M², where M is the molarity of HAN.[6] |

The density of pure, anhydrous molten HAN is approximately 1.68 g/cm³, while the crystalline density is 1.841 g/cm³.[5]

Experimental Protocol: Density Measurement

Precise density measurements of HAN solutions are crucial for accurate characterization and modeling.

Apparatus:

-

Digital Density Meter: An Anton Paar DMAA 55 density meter or equivalent, which operates by relating the mass of the sample in a hollow oscillator to its frequency.[6]

-

Syringe: A storage syringe (e.g., 30 cm³) for sample handling to prevent evaporation, which can significantly affect measurements.[6]

-

Thermostatic Control: A water bath or internal temperature control to maintain a constant temperature (e.g., 20.00°C).

-

Glassware: Oven-dried glassware to avoid sample dilution.[6]

Procedure:

-

Calibration: Calibrate the density meter using dry air and deionized water at the measurement temperature (20.00°C).

-

Sample Preparation: Prepare a series of aqueous HAN solutions of known concentrations. If working with existing propellants, use analytical methods like titration to determine the precise HAN concentration.[6]

-

Sample Introduction: To prevent evaporation, draw the HAN solution into a syringe. Inject the sample directly from the syringe into the density meter's measurement cell, ensuring no air bubbles are present.

-

Measurement: Allow the sample to thermally equilibrate within the instrument. Record the density reading once the value stabilizes. The precision of modern instruments can be as high as 0.0062%.[6]

-

Cleaning: Thoroughly clean the measurement cell with appropriate solvents (e.g., deionized water, ethanol) and dry it completely between samples.

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter for applications involving fluid dynamics, such as propellant injection systems. Like density, it is highly dependent on concentration and temperature.

Quantitative Data: Viscosity

| Concentration (wt%) | Temperature | Viscosity (Pa·s) |

| ~73% | Room Temperature | 9.0 × 10⁻⁴ |

This corresponds to a viscosity of 0.9 mPa·s or 0.9 cP.[7]

Experimental Protocol: Viscosity Measurement

Capillary viscometry is a common and effective method for determining the viscosity of Newtonian fluids like aqueous HAN solutions.

Apparatus:

-

Ubbelohde Viscometer: A glass capillary viscometer suitable for the expected viscosity range.[8]

-

Constant Temperature Bath: To maintain the sample at a precise and stable temperature.

-

Stopwatch: For accurate timing of the fluid flow.

-

Pipettes and Suction Bulb: For accurately transferring the solution into the viscometer.

Procedure:

-

Preparation: Clean the viscometer thoroughly and dry it completely.

-

Sample Loading: Introduce a precise volume of the HAN solution into the viscometer's reservoir.

-

Thermal Equilibration: Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 15-20 minutes.[8][9]

-

Measurement: Using a suction bulb, draw the liquid up through the capillary tube past the upper timing mark.

-

Flow Time: Release the suction and measure the time it takes for the liquid meniscus to travel between the upper and lower timing marks.

-

Replicates: Repeat the measurement at least three times to ensure reproducibility.

-

Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C * t, where 't' is the average flow time and 'C' is the viscometer constant (determined by calibrating with a fluid of known viscosity, such as water). The dynamic viscosity (η) is then found by multiplying the kinematic viscosity by the solution's density (η = ν * ρ).

Electrical Conductivity

As an ionic salt, HAN dissociates in water, making the solution electrically conductive. The conductivity is a function of ion concentration, mobility, and temperature, providing insights into the solution's structure and ion-pairing behavior.

Quantitative Data: Electrical Conductivity

Direct conductivity values are not extensively tabulated in the search results. However, resistance measurements for various concentrations highlight the conductive nature of the solutions. The resistance of 1.0 M and 13 M HAN solutions were found to be similar, indicating complex interactions at high concentrations.[10]

| Molar Concentration (M) | Observation |

| 0.10 | Higher resistance compared to more concentrated solutions.[10] |

| 1.0 | Lower resistance; similar to 13 M solution.[10] |

| 13.0 | Low resistance, indicating high ionic concentration.[10] |

Experimental Protocol: Conductivity Measurement

Measuring the conductivity of electrolyte solutions requires careful consideration of experimental design to mitigate issues like electrode polarization.

Apparatus:

-

Conductivity Meter/Bridge: An instrument capable of measuring impedance or conductance with an alternating current (AC) source. The ability to vary the frequency is highly beneficial.[10]

-

Conductivity Cell: A cell with two parallel platinum electrodes of a known area and distance (cell constant).

-

Constant Temperature Bath: To ensure the measurement is performed at a stable and known temperature, as conductivity is highly temperature-dependent.[11]

Procedure:

-

Calibration: Calibrate the conductivity cell using a standard solution of known conductivity, such as a potassium chloride (KCl) solution.[11]

-

Sample Preparation: Prepare HAN solutions of the desired concentrations using deionized water.

-

Measurement: a. Rinse the conductivity cell with the sample solution. b. Immerse the cell in the sample, ensuring the electrodes are fully submerged, and place it in the temperature bath to equilibrate. c. Apply an AC voltage across the electrodes and measure the resistance (or conductance). d. To counteract electrode polarization effects, which can cause frequency-dependent resistance, perform measurements at several frequencies (e.g., up to 10⁷ Hz).[10]

-

Data Analysis: Plot the measured resistance against the inverse square root of the frequency. Extrapolate the resulting line to infinite frequency to find the true solution resistance, free from polarization effects.[10]

-

Calculation: Convert the true resistance to conductivity (κ) using the cell constant (K): κ = K / R.

Thermal Properties

The thermal behavior of HAN solutions, including boiling points and decomposition temperatures, is paramount for safety and for applications in propulsion where controlled thermal decomposition is the desired outcome.

Quantitative Data: Thermal Properties

| Property | Concentration | Value |

| Boiling Point | 12.0 M | 132°C |

| Onset Decomposition Temp. | 95 wt% | ~150°C[2] |

| Melting Point (Pure HAN) | 100% | 48°C[1] |

The thermal decomposition of HAN is exothermic and can become vigorous, producing brown fumes in what is known as a "fizz reaction".[12]

Experimental Protocol: Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques for characterizing the thermal stability and decomposition of materials.

Apparatus:

-

TGA/DSC Instrument: A combined or separate TGA and DSC instrument (e.g., PerkinElmer).

-

Sample Pans: Typically aluminum or other inert material.

-

Inert Gas Supply: High-purity nitrogen for purging the furnace.

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the aqueous HAN solution (e.g., 10 mg) into a sample pan.[13]

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

-

TGA/DSC Scan: a. Purge the furnace with an inert gas like nitrogen at a constant flow rate.[13] b. Heat the sample at a controlled, linear heating rate (e.g., 10°C/min).[13][14] c. Record the change in mass (TGA) and the differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

From the TGA curve, identify the onset temperature of mass loss, which corresponds to decomposition.

-

From the DSC curve, identify exothermic peaks that indicate decomposition or other thermal events. The onset temperature of a significant exotherm is often reported as the decomposition temperature. The activation energy for the decomposition can be calculated from scans at multiple heating rates.[14]

-

Visualizations

Logical Relationships of Physical Properties

The physical properties of aqueous HAN solutions are strongly influenced by both concentration and temperature. The following diagram illustrates these fundamental relationships.

Caption: Influence of concentration and temperature on key physical properties of HAN solutions.

Experimental Workflow

A generalized workflow for the systematic characterization of the physical properties of aqueous HAN solutions is outlined below.

Caption: Generalized workflow for physical property characterization of HAN solutions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scholarworks.utep.edu [scholarworks.utep.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. eucass.eu [eucass.eu]

- 8. users.metu.edu.tr [users.metu.edu.tr]

- 9. egusphere.copernicus.org [egusphere.copernicus.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to the Theoretical Performance of Hydroxylammonium Nitrate (B79036) (HAN)-Based Monopropellants

Executive Summary

Hydroxylammonium nitrate (HAN)-based monopropellants are at the forefront of "green" propellant research, offering high-performance, lower-toxicity alternatives to the traditional hydrazine (B178648) monopropellant. Their significantly higher density and comparable or superior specific impulse provide substantial benefits for volume-limited applications, such as small satellites. This technical guide provides a comprehensive overview of the theoretical and demonstrated performance of various HAN-based formulations, details the experimental protocols for their characterization, and illustrates key chemical and procedural pathways.

Performance Characteristics of HAN-Based Monopropellants

HAN-based monopropellants offer significant advantages in density and density-specific impulse over traditional hydrazine.[1] Formulations are typically aqueous solutions containing HAN as the oxidizer, a fuel component (such as methanol, glycine, or triethanolammonium (B1229115) nitrate), and sometimes other additives like ammonium (B1175870) nitrate (AN) to modify combustion properties.[1][2] Two of the most well-characterized formulations are the U.S. Air Force-developed AF-M315E and the Japanese SHP163 propellant.

Quantitative Performance Data

The performance metrics for several prominent HAN-based monopropellants are summarized below in comparison to conventional hydrazine.